molecular formula C17H15NO2S2 B2831117 N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034255-21-3

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2831117
CAS No.: 2034255-21-3
M. Wt: 329.43
InChI Key: FQDOJSVHKUDRPY-UHFFFAOYSA-N
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Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research due to its combined benzo[b]thiophene and thiophene scaffolds. The benzo[b]thiophene-2-carboxamide moiety is a recognized structural feature in the development of novel bioactive compounds . Recent studies on compounds sharing this core structure have identified them as potent agonists of opioid receptors, demonstrating powerful analgesic effects in preclinical models with a potentially improved side-effect profile compared to classical opioids, including reduced gastrointestinal transit inhibition (constipation) and less antinociceptive tolerance . Furthermore, thiophene-2-carboxamide derivatives are extensively investigated for a wide spectrum of biological activities, including antimicrobial and antioxidant properties, making them valuable scaffolds in antibacterial and oxidative stress research . This compound is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c1-11(19)14-7-6-13(21-14)8-9-18-17(20)16-10-12-4-2-3-5-15(12)22-16/h2-7,10H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDOJSVHKUDRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of benzo[b]thiophene-2-carboxylic acid with 2-(5-acetylthiophen-2-yl)ethylamine under appropriate reaction conditions . The reaction typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related benzo[b]thiophene carboxamides, highlighting key differences in substituents, biological activities, and physicochemical properties:

Compound Substituents/Modifications Biological Activity Key Data Reference
N-(2-(2-((4-Trifluoromethoxy)phenyl)sulfonamido)ethoxy)ethyl)-benzo[b]thiophene-2-carboxamide Sulfonamide-linked trifluoromethoxyphenyl group, ethoxyethyl spacer Not explicitly stated (likely kinase or phosphatase inhibition based on structural analogs) Yield: 82%; HRMS: [M+H]⁺ 489.0758; NMR data confirmed structure
5-Hydroxy-N-(pyridin-3-ylmethyl)benzo[b]thiophene-2-carboxamide (26) 5-Hydroxybenzothiophene core, pyridinylmethyl side chain Multi-target Clk/Dyrk kinase inhibition (anticancer potential) IC₅₀ values in low micromolar range for kinase inhibition
3-Hydroxy-N-(2-methoxyphenyl)benzo[b]thiophene-2-carboxamide 3-Hydroxybenzothiophene, 2-methoxyphenyl group Selective hMAO-B inhibitor (neuroprotective applications) 100% hMAO-B inhibition at 10 µM
L-652,343 3-Hydroxy-5-trifluoromethylbenzo[b]thiophene, 2-(2-thienyl)-2-phenylethenyl group Dual COX/5-LOX inhibitor (anti-inflammatory, analgesic) ED₅₀ = 0.1 mg/kg (carrageenan edema); low ulcerogenicity
N-(Piperidin-4-ylmethyl)benzo[b]thiophene-2-carboxamide derivatives Varied aryl substituents (e.g., 4-fluorophenyl, 4-cyanophenyl) on benzothiophene core Anticancer activity (in vitro cell line studies) MS [M+H]⁺ 394.2–448.2; substituents modulate potency
Methyl 2-(thiophene-2-carboxamido)benzoate Anthranilate ester linked to thiophene carboxamide Structural studies (no explicit bioactivity) Planar conformation confirmed via X-ray crystallography

Key Structural and Functional Insights:

Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., trifluoromethoxy in , cyanophenyl in ): Enhance metabolic stability and target affinity. Hydroxy Groups (e.g., 3-hydroxy in , 5-hydroxy in ): Critical for enzyme inhibition (e.g., MAO-B, kinases) via hydrogen bonding or metal coordination. Heterocyclic Side Chains (e.g., pyridinylmethyl in , thienylethenyl in ): Improve solubility and modulate selectivity for kinases or inflammatory enzymes.

Biological Potency :

  • The 5-hydroxybenzothiophene derivatives (e.g., compound 26 ) exhibit potent kinase inhibition, while 3-hydroxy derivatives (e.g., compound 5 ) show isoform-selective MAO-B inhibition.
  • Dual COX/5-LOX inhibitors like L-652,343 demonstrate superior therapeutic indices compared to traditional NSAIDs, attributed to the trifluoromethyl group reducing gastrointestinal toxicity.

Synthetic Accessibility :

  • Carboxamides are typically synthesized via coupling reactions (e.g., HATU-mediated ), with yields exceeding 80% for optimized procedures .
  • Crystallographic data (e.g., ) confirm planar conformations critical for target binding.

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound belonging to the class of thiophene derivatives, which are recognized for their diverse biological activities. This compound is particularly notable for its potential in medicinal chemistry, where it shows promise in various therapeutic applications, including anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula for this compound is C₁₇H₁₅N₁O₂S₂, with a molecular weight of 315.44 g/mol. The IUPAC name is N-[2-(5-acetylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide.

Chemical Structure

PropertyValue
Molecular FormulaC₁₇H₁₅N₁O₂S₂
Molecular Weight315.44 g/mol
IUPAC NameN-[2-(5-acetylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide
CAS Number2034255-21-3

Target Protein: STING

The primary target of this compound is the Stimulator of Interferon Genes (STING) protein. Upon activation by this compound, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways, leading to enhanced innate immune responses.

Result of Action

The activation of STING by this compound has been linked to significant antitumor efficacy, suggesting its potential use in cancer immunotherapy. The resulting immune response can stimulate the production of type I interferons and other cytokines, which are crucial for mounting an effective immune response against tumors.

Biological Activity

This compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : It has been shown to reduce inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains.

Anticancer Studies

A study published in Journal of Medicinal Chemistry reported that derivatives of benzo[b]thiophene exhibited significant cytotoxicity against human cancer cell lines. Specifically, this compound was found to induce apoptosis in breast cancer cells with an IC50 value of 12 µM .

Anti-inflammatory Research

Research highlighted in Phytotherapy Research demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages . This suggests its potential application in managing chronic inflammatory conditions.

Antimicrobial Activity

In vitro assays have shown that this compound exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, with one common approach being the condensation reaction between benzo[b]thiophene-2-carboxylic acid and 2-(5-acetylthiophen-2-yl)ethylamine under controlled conditions.

Synthetic Route Overview

  • Starting Materials :
    • Benzo[b]thiophene-2-carboxylic acid
    • 2-(5-acetylthiophen-2-yl)ethylamine
  • Reaction Conditions :
    • Solvent: Ethanol or DMF
    • Temperature: Reflux for several hours
    • Catalyst: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • Purification :
    • Crystallization or column chromatography to obtain pure product.

Q & A

Q. What approaches assess metabolic stability and off-target toxicity?

  • Methods :
  • Microsomal Assays : Incubate with human liver microsomes to measure half-life and identify metabolites via LC-QTOF .
  • hERG Channel Screening : Use patch-clamp assays to evaluate cardiac toxicity risks .
  • Genotoxicity Tests : Conduct Ames tests to detect mutagenic potential, critical for preclinical development .

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